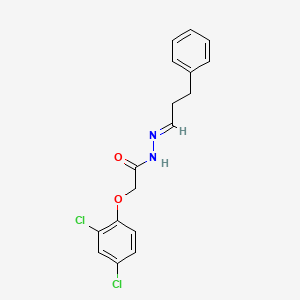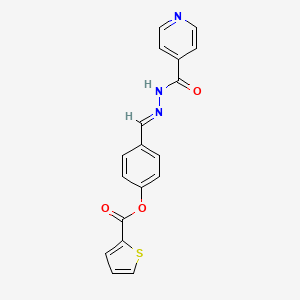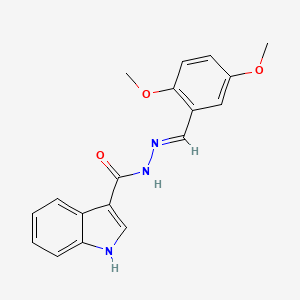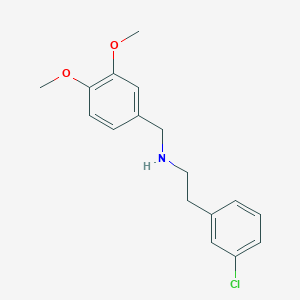
2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide, also known as DPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. For example, 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. However, one limitation of using 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several potential future directions for research on 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide. One direction is to further investigate its anti-inflammatory and anti-tumor properties, with the goal of developing new drugs for the treatment of inflammatory diseases and cancer. Another direction is to investigate its potential use as a herbicide or insecticide in agriculture. Finally, further research could be done on the use of 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide as a ligand in metal complexes for material science applications.
In conclusion, 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide in various fields.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In agriculture, 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been studied as a potential herbicide. In material science, 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been studied for its potential use as a ligand in metal complexes.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-3-phenylpropylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-8-9-16(15(19)11-14)23-12-17(22)21-20-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,21,22)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKZKZBAMSMTIK-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3867616.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7-trimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B3867631.png)
![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867635.png)
![methyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867638.png)


![3-[(2-chlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3867662.png)

![N'-(4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3867681.png)


![2-methyl-N'-[1-(2-naphthyl)ethylidene]-3-furohydrazide](/img/structure/B3867709.png)